molecular formula C12H18N2O B1386599 (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol CAS No. 1233955-54-8

(1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol

Cat. No.: B1386599
CAS No.: 1233955-54-8
M. Wt: 206.28 g/mol
InChI Key: XCULPJIYGZYWSD-UHFFFAOYSA-N
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Description

(1R,4R)-4-(2-Aminophenylamino)cyclohexanol** is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with an aminophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-nitroaniline.

    Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 2-aminophenylamine is then reacted with cyclohexanone under acidic conditions to form the cyclohexanol ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using palladium or platinum catalysts for the reduction step.

    Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: Saturated cyclohexanol derivatives.

    Substitution Products: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R*,4R*)-4-(2-Aminophenylamino)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

  • (1R,4R)-4-(2-Hydroxyphenylamino)cyclohexanol:** Similar structure but with a hydroxy group instead of an amino group.
  • (1R,4R)-4-(2-Methylphenylamino)cyclohexanol:** Similar structure but with a methyl group instead of an amino group.

Uniqueness:

    Functional Groups: The presence of the aminophenylamino group provides unique reactivity and potential biological activity.

    Stereochemistry: The specific stereochemistry (1R*,4R*) contributes to its distinct properties and interactions with biological targets.

Properties

IUPAC Name

4-(2-aminoanilino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-9-5-7-10(15)8-6-9/h1-4,9-10,14-15H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCULPJIYGZYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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